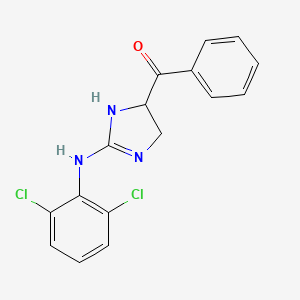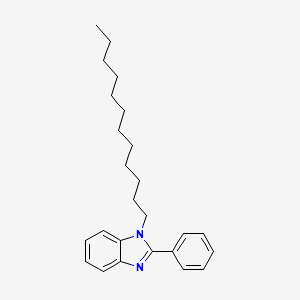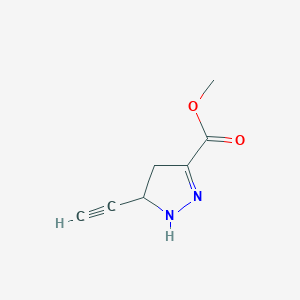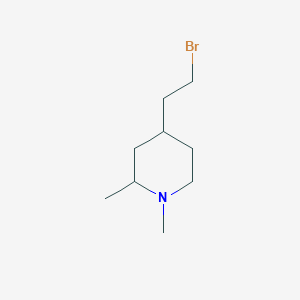![molecular formula C23H24N2O4 B13810336 beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- CAS No. 68003-43-0](/img/structure/B13810336.png)
beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-: is a complex organic compound that belongs to the class of beta-amino acids. This compound is characterized by the presence of a beta-alanine backbone substituted with a cyclohexylamino group and an anthracenyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the beta-alanine backbone: This can be achieved through the decarboxylation of L-aspartate, catalyzed by aspartate decarboxylase.
Introduction of the cyclohexylamino group: This step involves the reaction of beta-alanine with cyclohexylamine under appropriate conditions to form the N-cyclohexyl-beta-alanine intermediate.
Attachment of the anthracenyl moiety: The final step involves the coupling of the N-cyclohexyl-beta-alanine intermediate with an anthracenyl derivative, such as 9,10-dihydro-9,10-dioxoanthracene, under suitable reaction conditions.
Industrial Production Methods: Industrial production of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives of the anthracenyl moiety.
Reduction: Dihydro derivatives of the anthracenyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of novel compounds:
Biology:
Biological activity studies: The compound’s structural features make it a candidate for studying biological activities such as antibacterial, antiviral, and anticancer properties.
Medicine:
Drug development: The compound’s potential biological activities make it a subject of interest in drug discovery and development, particularly for designing new therapeutic agents.
Industry:
作用機序
The mechanism of action of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features . For example, the anthracenyl moiety can interact with DNA and proteins, leading to potential anticancer effects . The cyclohexylamino group can modulate the activity of enzymes involved in neurotransmitter synthesis and metabolism .
類似化合物との比較
N-(4-iodophenyl)-beta-alanine derivatives: These compounds share the beta-alanine backbone but differ in the substituent groups, leading to variations in their biological activities.
beta-N-Methylamino-L-alanine (BMAA): A non-protein amino acid with neurotoxic properties, structurally similar to beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- but with different biological effects.
Uniqueness: The uniqueness of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- lies in its combination of the beta-alanine backbone with the cyclohexylamino and anthracenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
68003-43-0 |
|---|---|
分子式 |
C23H24N2O4 |
分子量 |
392.4 g/mol |
IUPAC名 |
3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]propanoic acid |
InChI |
InChI=1S/C23H24N2O4/c26-19(27)12-13-24-17-10-11-18(25-14-6-2-1-3-7-14)21-20(17)22(28)15-8-4-5-9-16(15)23(21)29/h4-5,8-11,14,24-25H,1-3,6-7,12-13H2,(H,26,27) |
InChIキー |
XYEVKYLQCGMFEH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=O)O)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
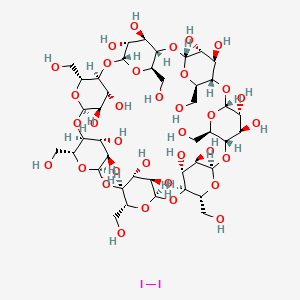
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
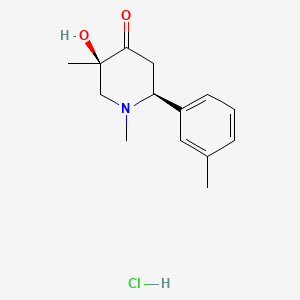
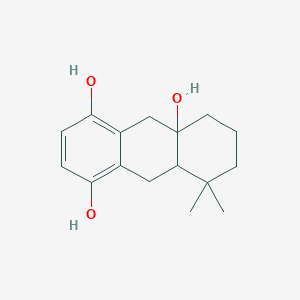

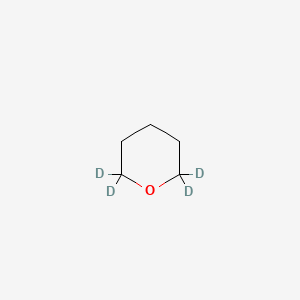
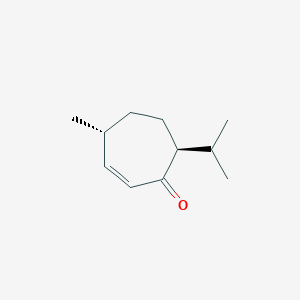

![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
